molecular formula C18H11NO2 B14628910 2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one CAS No. 54197-90-9

2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one

Cat. No.: B14628910
CAS No.: 54197-90-9
M. Wt: 273.3 g/mol
InChI Key: WMXPPYCXWKJFOU-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one is a heterocyclic compound that features a pyridine ring fused to a naphthopyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced naphthopyranone derivatives.

    Substitution: Formation of substituted pyranone derivatives.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyridin-2-yl)-4H-naphtho[1,2-b]pyran-4-one is unique due to its fused pyridine and naphthopyranone structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

CAS No.

54197-90-9

Molecular Formula

C18H11NO2

Molecular Weight

273.3 g/mol

IUPAC Name

2-pyridin-2-ylbenzo[h]chromen-4-one

InChI

InChI=1S/C18H11NO2/c20-16-11-17(15-7-3-4-10-19-15)21-18-13-6-2-1-5-12(13)8-9-14(16)18/h1-11H

InChI Key

WMXPPYCXWKJFOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C4=CC=CC=N4

Origin of Product

United States

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